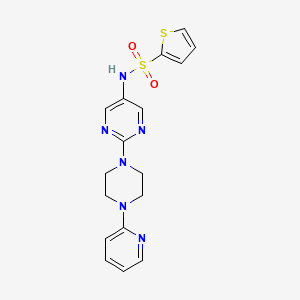

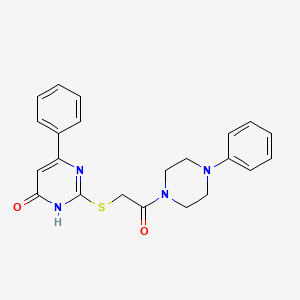

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, a piperazine ring, and a thiophene ring. The exact molecular structure can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the conditions and reagents used. Unfortunately, the specific chemical reactions involving this compound are not detailed in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, the specific physical and chemical properties of this compound are not detailed in the retrieved papers .科学的研究の応用

Synthesis of Nitrogen Heterocycles

This compound serves as a precursor in the synthesis of various nitrogen heterocycles . These heterocycles are crucial in medicinal chemistry due to their presence in many pharmaceuticals . The pyridin-2-yl and piperazin-1-yl groups can undergo reactions to form imidazoles and pyrimidines, which are core structures in many drugs.

Anti-Fibrosis Activity

The pyrimidine derivatives of this compound have been studied for their anti-fibrotic activities . They show promise in inhibiting the proliferation of hepatic stellate cells, which play a significant role in the development of liver fibrosis . This could lead to new treatments for conditions like cirrhosis.

Antibacterial Properties

Modifications of the compound’s structure, particularly at the C-7 position, can enhance its antibacterial properties . This includes improving the pharmacokinetic profile and altering bacterial cell penetrability, which may affect permeability-based antibiotic resistance .

Anti-Tubercular Agents

The compound has been explored as a potential anti-tubercular agent . Its derivatives have been tested for their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Pharmacological Applications

Due to its varied electronic nature, the compound can act as both an electrophile and a nucleophile in reactions. This dual functionality makes it a powerful molecule for pharmacological applications , including the synthesis of esters, amides, and amidines .

Chemical Biology

In chemical biology, this compound’s derivatives are used to construct libraries of novel heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities .

将来の方向性

作用機序

Target of Action

The compound, also known as N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}thiophene-2-sulfonamide, is known to act as an antagonist of the α2-adrenergic receptor . The α2-adrenergic receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons and from other neurons such as cholinergic neurons .

Mode of Action

As an antagonist, the compound binds to the α2-adrenergic receptor and blocks its normal function . This prevents the receptor from responding to its natural ligand, norepinephrine, thereby inhibiting the downstream effects of receptor activation .

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family and its activation typically results in the inhibition of adenylate cyclase . By blocking this receptor, the compound prevents the inhibition of adenylate cyclase, leading to an increase in the concentration of cyclic AMP . This can have various downstream effects depending on the specific cell type and physiological context .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific physiological context. By increasing the concentration of cyclic amp, the compound could potentially influence a variety of cellular processes, such as cell proliferation, differentiation, and apoptosis .

特性

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S2/c24-27(25,16-5-3-11-26-16)21-14-12-19-17(20-13-14)23-9-7-22(8-10-23)15-4-1-2-6-18-15/h1-6,11-13,21H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZNDJZVBRBKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2882851.png)

![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B2882857.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2882861.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2882864.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide](/img/structure/B2882865.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2882866.png)

![3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde](/img/structure/B2882867.png)

![5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2882872.png)